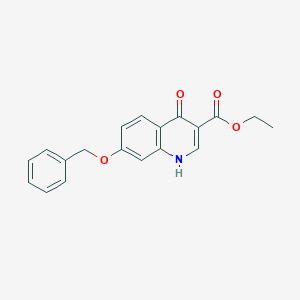

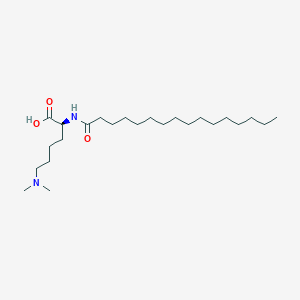

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate, also known as EBC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. EBC is a potent inhibitor of the enzyme protein kinase C (PKC), which has been implicated in a variety of diseases, including cancer, diabetes, and heart disease.

科学的研究の応用

Antioxidant Activity

The compound has been found to have significant antioxidant activity. It has been used in the synthesis of heterocyclic Schiff base ligands and their metal complexes, which have shown significant antioxidant activity .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various microbial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Rhizopus oryzae, and Candida albicans .

Anti-inflammatory Activity

The compound has been used in the synthesis of heterocyclic Schiff base ligands and their metal complexes, which have shown excellent anti-inflammatory activities .

Anti-Alzheimer Activity

A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones, which includes the compound, was investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .

Anticancer Activity

The compound has been used in the synthesis of 2-phenylbenzimidazoles, which have shown bioactivity against three cancer cell lines A549, MDA-MB-231, and PC3 .

Biological and Pharmacological Activities

Quinoline nucleus, which is a part of the compound, is endowed with a variety of therapeutic activities. New quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .

Synthesis of Heterocycles

The compound has applications in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

Friedlaender Condensation

The compound has been used in the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate to obtain ethyl 2,4-dimethylquinoline-3-carboxylate .

作用機序

Target of Action

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate, also known as ethyl 4-oxo-7-phenylmethoxy-1H-quinoline-3-carboxylate, is a compound that has been investigated for its potential inhibitory effects on cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) . These enzymes play crucial roles in the nervous system, with cholinesterases involved in the breakdown of acetylcholine, a key neurotransmitter, and MAO B involved in the metabolism of dopamine, another important neurotransmitter .

Mode of Action

The compound interacts with its targets (AChE, BChE, and MAO B) by binding to their active sites, thereby inhibiting their activity . This results in an increase in the levels of acetylcholine and dopamine in the synaptic cleft, enhancing neurotransmission .

Biochemical Pathways

The inhibition of AChE and BChE prevents the breakdown of acetylcholine, leading to an increase in its concentration at synapses. This can enhance cholinergic neurotransmission, which is involved in numerous physiological processes including muscle contraction, heart rate, memory, and learning .

Inhibition of MAO B prevents the breakdown of dopamine, leading to increased dopamine levels. Dopamine is a key neurotransmitter involved in reward, motivation, memory, and motor control .

Result of Action

The inhibition of AChE, BChE, and MAO B by Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate can lead to enhanced neurotransmission due to increased levels of acetylcholine and dopamine. This could potentially result in improved cognitive function, mood, and motor control .

特性

IUPAC Name |

ethyl 4-oxo-7-phenylmethoxy-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-2-23-19(22)16-11-20-17-10-14(8-9-15(17)18(16)21)24-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFAAXMCFXOPOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594829 |

Source

|

| Record name | Ethyl 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate | |

CAS RN |

17825-15-9 |

Source

|

| Record name | Ethyl 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)

![5-Chloro-3-methylbenzo[b]thiophene](/img/structure/B95242.png)